molecular formula C7H9N3O2 B1455143 Methyl 2-amino-4-methylpyrimidine-5-carboxylate CAS No. 1023811-97-3

Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No. B1455143
M. Wt: 167.17 g/mol
InChI Key: TXAIGQFUQLUQJJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-methylpyrimidine-5-carboxylate” is an organic compound with the CAS Number: 1023811-97-3 . It has a molecular weight of 167.17 and its IUPAC name is methyl 2-amino-4-methyl-5-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylpyrimidine-5-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

1. Spectrophotometric Studies

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (ACMP) has been studied for its behavior in aqueous solutions. Hirai (1966) compared ACMP with other similar compounds, revealing that it predominantly exists in the zwitterion form in water, a finding supported by spectrophotometric observations (Hirai, 1966).

2. Crystal Structure Prediction

Collins, Wilson, and Gilmore (2010) utilized ACMP in crystal structure prediction, classifying intermolecular interactions between ACMP and 2-methylbenzoic acid in the crystalline solid state using cluster analysis and multivariate statistics. This method was suggested as a potential aid in crystal structure prediction (Collins, Wilson, & Gilmore, 2010).

3. Synthetic Antibacterial Applications

Nishigaki et al. (1970) explored the synthesis of Pyrido [2,3-d] pyrimidine derivatives, using compounds including ACMP as starting materials for transformation reactions. These compounds were investigated for their potential as synthetic antibacterials (Nishigaki et al., 1970).

4. Organic Synthesis

Song et al. (2009) described a method for the direct condensation of ACMP with various carboxylic acid derivatives, leading to the construction of 2-substituted-4,6-diazaindoles, a process significant in organic synthesis (Song et al., 2009).

5. Molecular Structure and Reactivity Studies

Brown and Paddon-Row (1967) studied the reactivity of ACMP, detailing its reaction with methyl iodide and subsequent products. This research contributed to the understanding of the molecular structure and reactivity of similar compounds (Brown & Paddon-Row, 1967).

6. Antiplasmin Drug Research

Isoda et al. (1980) synthesized aza analogs of 4-aminomethylbenzoic acid, including derivatives of ACMP, as part of a search for new antiplasmin drugs. The study evaluated the antiplasmin activity of these compounds (Isoda et al., 1980).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAIGQFUQLUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652838
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylpyrimidine-5-carboxylate

CAS RN

1023811-97-3
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ŞH Üngören, Ş Boz - Molecular Diversity, 2017 - Springer
A multicomponent domino synthesis has been developed for the preparation of 2-aminopyrimidines from $$\upbeta $$ β -dicarbonyl compounds, N,N-dimethylformamide dimethyl …
Number of citations: 6 link.springer.com

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